5,5'-[1,3-Benzodioxole-5,6-diylbis(methylenethio)]bis(1,3,4-thiadiazol-2-amine)
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Overview
Description
5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE is a complex organic compound that features a thiadiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE typically involves multiple steps. One common method includes the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with various intermediates under controlled conditions. The reaction is often carried out in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically conducted under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: A simpler thiadiazole derivative with similar chemical properties.
5-Amino-1,3,4-thiadiazole-2-thiol: Another thiadiazole compound with a sulfanyl group, used in similar applications.
Uniqueness
5-{[(6-{[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]METHYL}-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-AMINE is unique due to its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various research and industrial applications .
Properties
Molecular Formula |
C13H12N6O2S4 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-[[6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,3-benzodioxol-5-yl]methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C13H12N6O2S4/c14-10-16-18-12(24-10)22-3-6-1-8-9(21-5-20-8)2-7(6)4-23-13-19-17-11(15)25-13/h1-2H,3-5H2,(H2,14,16)(H2,15,17) |
InChI Key |
CHEJLXIECMDVMN-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(S3)N)CSC4=NN=C(S4)N |
Origin of Product |
United States |
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